An In-depth Technical Guide to the Synthesis and Properties of 1,3,5-Triethynylbenzene
An In-depth Technical Guide to the Synthesis and Properties of 1,3,5-Triethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Triethynylbenzene is a highly symmetric and versatile building block in the fields of materials science, supramolecular chemistry, and organic synthesis. Its rigid, planar structure and threefold acetylene functionality make it an ideal candidate for the construction of complex architectures such as covalent organic frameworks (COFs), dendrimers, and nanostructured carbon materials like graphene. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of 1,3,5-triethynylbenzene, with a focus on detailed experimental protocols and tabulated data for easy reference.
Introduction
1,3,5-Triethynylbenzene is an aromatic hydrocarbon with the chemical formula C₁₂H₆.[1] The molecule consists of a central benzene ring substituted with three ethynyl groups at the 1, 3, and 5 positions. This unique arrangement imparts a high degree of symmetry and functionality, making it a valuable precursor in the synthesis of a wide range of advanced materials. Its applications include serving as a carbon precursor for graphene synthesis and as a connecting unit for various transition metal building blocks.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 1,3,5-triethynylbenzene is presented in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₆ | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| Appearance | White to cream to yellow to brown or brown/black crystals or powder | [1] |
| Melting Point | 86-91 °C (decomposition) | [1] |
| Solubility | Soluble in methanol; Insoluble in water | [4] |
| CAS Number | 7567-63-7 | [1] |
Spectroscopic Properties
The structural identity and purity of 1,3,5-triethynylbenzene are typically confirmed by standard spectroscopic methods. Key spectral data are summarized below.
| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (400 MHz, CDCl₃) | 7.57 (s, 3H), 3.11 (s, 3H)[5] |
| ¹³C NMR (100 MHz, CDCl₃) | 135.6, 123.0, 81.6, 78.7[5] |
| FT-IR | Characteristic peaks for C-H (alkyne) and C≡C stretching |
Synthesis of 1,3,5-Triethynylbenzene
The most common and efficient synthesis of 1,3,5-triethynylbenzene is a two-step process starting from 1,3,5-tribromobenzene. The first step involves a Sonogashira cross-coupling reaction to introduce protected acetylene groups, followed by a deprotection step to yield the final product.
Caption: Overall synthetic workflow for 1,3,5-triethynylbenzene.
Experimental Protocols
Step 1: Synthesis of 1,3,5-Tris((trimethylsilyl)ethynyl)benzene
This procedure details the Sonogashira cross-coupling of 1,3,5-tribromobenzene with trimethylsilylacetylene.
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Materials:
-
1,3,5-Tribromobenzene (2 g, 6.35 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (223 mg, 0.318 mmol)
-
Copper(I) iodide (CuI) (48 mg, 0.252 mmol)
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Triphenylphosphine (PPh₃) (41.66 mg, 0.159 mmol)
-
Trimethylsilylacetylene
-
Triethylamine (Et₃N), freshly dried (50 mL)
-
Hexanes (for chromatography)
-
Silica gel
-
-
Procedure:
-
To a flame-dried 100 mL two-necked round-bottomed flask under an argon atmosphere, add 1,3,5-tribromobenzene, Pd(PPh₃)₂Cl₂, PPh₃, and CuI.
-
Distill freshly dried triethylamine into the flask.
-
Reflux the solution at 50°C for 15 minutes.
-
Add trimethylsilylacetylene to the reaction mixture.
-
Increase the temperature and reflux at 90°C for 48 hours.
-
After the reaction is complete, remove the triethylamine using a rotary evaporator.
-
The resulting black solid is then purified by column chromatography on silica gel using hexanes as the eluent to afford 1,3,5-tris((trimethylsilyl)ethynyl)benzene as a light yellow powder.[6]
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Caption: Simplified catalytic cycles for the Sonogashira coupling.
Step 2: Synthesis of 1,3,5-Triethynylbenzene (Deprotection)
This procedure outlines the removal of the trimethylsilyl (TMS) protecting groups.
-
Materials:
-
1,3,5-Tris((trimethylsilyl)ethynyl)benzene (252 mg, 0.687 mmol)
-
Anhydrous Potassium Hydroxide (KOH) (344 mg, 6.14 mmol)
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Anhydrous Tetrahydrofuran (THF) (2.5 mL)
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Methanol (MeOH) (2.5 mL)
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1 N Hydrochloric Acid (HCl) (8.3 mL)
-
Dichloromethane (CH₂Cl₂)
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Deionized water
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Saturated brine solution
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Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1,3,5-tris((trimethylsilyl)ethynyl)benzene in anhydrous THF.[5]
-
Add a solution of anhydrous KOH in methanol.[5]
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Stir the reaction mixture at room temperature overnight.[5]
-
Concentrate the mixture under vacuum and add 1 N HCl.[5]
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,3,5-triethynylbenzene as a solid.
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Safety Information
1,3,5-Triethynylbenzene is a flammable solid and should be handled with care. It can cause skin, eye, and respiratory irritation.[7]
-
Hazard Statements:
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7]
-
P261: Avoid breathing dust/fumes.[7]
-
P280: Wear protective gloves, protective clothing, eye protection and face protection.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Always consult the Safety Data Sheet (SDS) before handling this compound.
Applications in Research and Development
The unique structural and electronic properties of 1,3,5-triethynylbenzene have led to its use in a variety of advanced applications:
-
Covalent Organic Frameworks (COFs): The threefold symmetry and rigid nature of 1,3,5-triethynylbenzene make it an excellent building block for the synthesis of highly ordered, porous COFs. These materials have potential applications in gas storage, catalysis, and sensing.
-
Graphene and Nanomaterials: It serves as a molecular precursor for the bottom-up synthesis of graphene and other carbon-rich nanomaterials.[2][4]
-
Dendrimer Synthesis: The ethynyl groups can be readily functionalized, allowing for the divergent synthesis of complex dendritic structures.
-
Molecular Electronics: Its conjugated π-system makes it an interesting candidate for incorporation into molecular wires and other electronic components.
Conclusion
1,3,5-Triethynylbenzene is a cornerstone molecule in modern materials science and organic synthesis. The synthetic protocols outlined in this guide provide a reliable pathway to access this valuable compound. Its rich chemistry and unique structural features will undoubtedly continue to inspire the development of novel materials with tailored properties for a wide range of applications. Researchers and professionals in drug development may also find its rigid scaffold useful for the design of new therapeutic agents.
References
- 1. 1,3,5-三炔基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1,3,5-TRIETHYNYLBENZENE | 7567-63-7 [chemicalbook.com]
- 3. Benzene, 1,3,5-triethynyl- | C12H6 | CID 139048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,3,5-tris((trimethylsilyl)ethynyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
